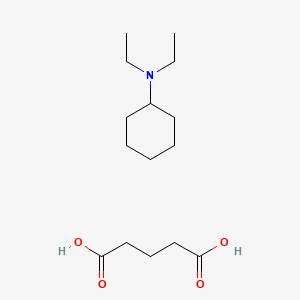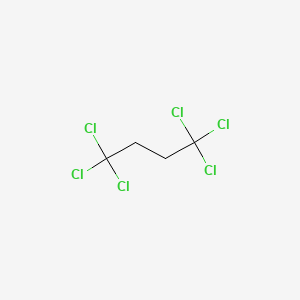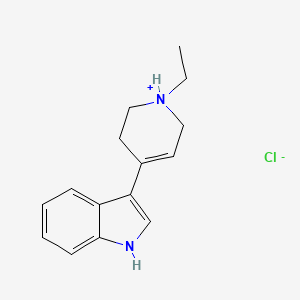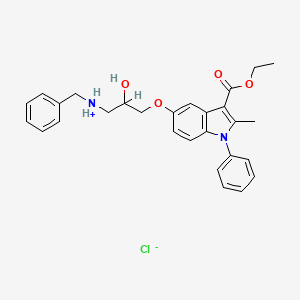
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a phenyl group, and multiple dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the Fluorine Atom: This is usually achieved through electrophilic fluorination using reagents like Selectfluor.
Attachment of the Phenyl Group: This can be done via a Suzuki coupling reaction.
Addition of Dimethylamino Groups: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Bis(2-dimethylaminoethyl)ether: Used as an amine catalyst in various chemical reactions.
1,4-Bis(2-(dimethylamino)ethyl)amino-5,8-dihydroxyanthracene-9,10-dione: A bioreductive drug with applications in cancer therapy.
Uniqueness
1-(Bis(2-(dimethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is unique due to its combination of a fluorine atom, phenyl group, and multiple dimethylamino groups. This unique structure imparts specific chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
57647-51-5 |
|---|---|
分子式 |
C22H31Cl2FN4 |
分子量 |
441.4 g/mol |
IUPAC名 |
2-[2-(dimethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29FN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
InChIキー |
CFBIHJIUTJCJLQ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


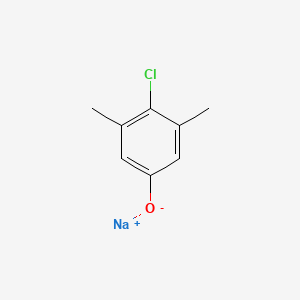

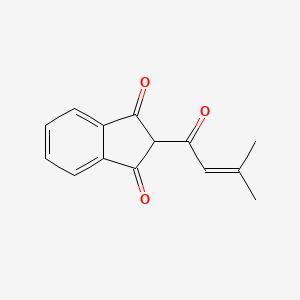
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)


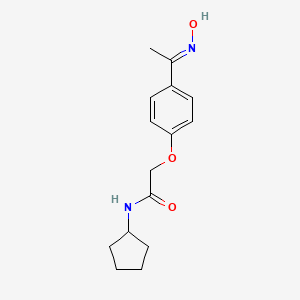
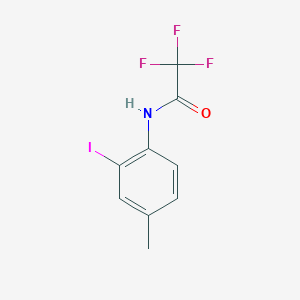
![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
